3-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
CAS No.: 2034421-16-2
Cat. No.: VC6493751
Molecular Formula: C18H19N5O3
Molecular Weight: 353.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034421-16-2 |
|---|---|
| Molecular Formula | C18H19N5O3 |
| Molecular Weight | 353.382 |
| IUPAC Name | N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide |
| Standard InChI | InChI=1S/C18H19N5O3/c24-18(14-3-1-4-15(11-14)23-8-2-7-20-23)19-12-16-21-17(22-26-16)13-5-9-25-10-6-13/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,19,24) |
| Standard InChI Key | YCXBYFGPOLZWAG-UHFFFAOYSA-N |
| SMILES | C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Introduction
The compound 3-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic molecule characterized by its unique combination of heterocyclic structures, including a pyrazole ring, oxadiazole moiety, and tetrahydropyran substituent. Such compounds are often explored for their potential biological activities due to the presence of heteroatoms (e.g., nitrogen and oxygen), which can interact with biological targets. This article provides a detailed overview of the synthesis, structural characterization, and potential applications of this compound.
Structural Features
The molecular structure of the compound consists of three primary components:
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Pyrazole Ring:
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The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms. Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
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1,2,4-Oxadiazole Moiety:
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The oxadiazole ring is another five-membered heterocycle containing oxygen and nitrogen atoms. These rings are often incorporated into drug designs due to their stability and ability to enhance bioavailability.
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Tetrahydropyran Substituent:
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The tetrahydropyran group is a six-membered ether ring that contributes to the compound's hydrophilic-lipophilic balance, potentially improving its solubility and pharmacokinetic properties.
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The benzamide backbone serves as a linker between these functional groups, providing rigidity and structural integrity.
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions to introduce each functional group sequentially:
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Formation of the Pyrazole Ring:
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Pyrazole derivatives are typically synthesized via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
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Introduction of the Oxadiazole Moiety:
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Oxadiazoles are commonly formed through cyclization of hydrazides with carboxylic acids or their derivatives under dehydrative conditions.
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Attachment of the Tetrahydropyran Group:
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This step may involve nucleophilic substitution or reductive amination reactions to incorporate the tetrahydropyran functionality.
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Final Coupling with Benzamide:
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The benzamide linkage can be introduced via amide bond formation using coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Analytical Characterization
The structural elucidation of the compound can be achieved using various analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines the chemical environment of hydrogen (^1H) and carbon (^13C). |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Identifies functional groups through characteristic vibrations (e.g., C=O). |
| X-ray Crystallography | Provides detailed 3D molecular structure if crystals are available. |
Potential Applications
Compounds with similar structural motifs have been investigated for various biological activities:
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Antimicrobial Activity:
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Pyrazole and oxadiazole derivatives have shown activity against bacterial and fungal pathogens due to their ability to disrupt microbial cell walls or enzymes.
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Anti-inflammatory Properties:
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Benzamide derivatives often exhibit anti-inflammatory effects by modulating pathways like COX inhibition.
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Anticancer Potential:
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Heterocyclic compounds with nitrogen-rich rings are studied for their ability to inhibit cancer cell proliferation by targeting DNA or enzymes involved in cell division.
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Drug Delivery Systems:
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The tetrahydropyran group may enhance solubility and bioavailability, making this compound a potential candidate for drug delivery applications.
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Challenges in Development
Despite its promising structure, challenges such as synthetic complexity, scalability, and potential toxicity must be addressed before advancing this compound into preclinical or clinical studies.
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